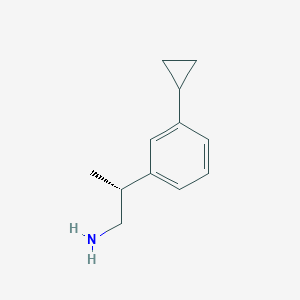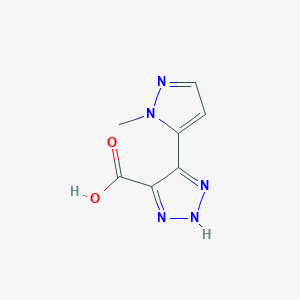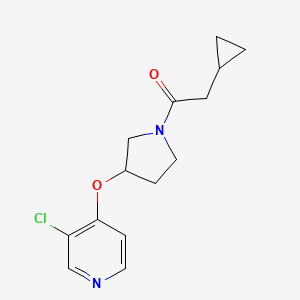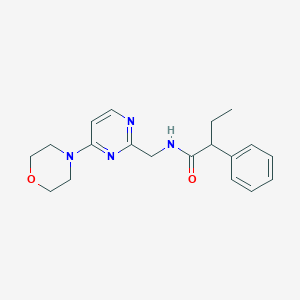
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine, also known as CX-516, is a selective AMPA receptor positive allosteric modulator. It is a synthetic compound that has been studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine works by binding to the AMPA receptor and increasing the activity of glutamate, which is a neurotransmitter that is involved in memory and learning. This results in the enhancement of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
Biochemical and Physiological Effects:
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been shown to improve cognitive function, enhance memory, and increase attention span. It has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. Additionally, (2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments is that it is a selective AMPA receptor positive allosteric modulator, which means that it has a specific target in the brain. This makes it easier to study the effects of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine on cognitive function and memory. However, one limitation of using (2R)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments is that it has a short half-life, which means that it is rapidly metabolized and eliminated from the body.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine. One direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the long-term effects of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine on cognitive function and memory. Additionally, future research could focus on developing more potent and selective AMPA receptor positive allosteric modulators.
Métodos De Síntesis
The synthesis of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine involves the reaction of 3-cyclopropylphenylacetonitrile with methylamine followed by reduction with sodium borohydride. The resulting product is (2R)-2-(3-Cyclopropylphenyl)propan-1-amine, which is purified using chromatography. The yield of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine is approximately 60%.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to enhance cognitive function, improve memory, and increase attention span. (2R)-2-(3-Cyclopropylphenyl)propan-1-amine has also been studied for its potential use in treating depression and anxiety.
Propiedades
IUPAC Name |
(2R)-2-(3-cyclopropylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVARGHFWLQJJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)


![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)


![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)
![2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2909749.png)

